2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate
CAS No.: 296791-05-4
Cat. No.: VC15475574
Molecular Formula: C25H25N3O4S
Molecular Weight: 463.6 g/mol
* For research use only. Not for human or veterinary use.
![2-[(Diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate - 296791-05-4](/images/structure/VC15475574.png)
Specification
CAS No. | 296791-05-4 |
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Molecular Formula | C25H25N3O4S |
Molecular Weight | 463.6 g/mol |
IUPAC Name | [2-(diethylaminomethyl)-4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] benzoate |
Standard InChI | InChI=1S/C25H25N3O4S/c1-3-28(4-2)17-19-16-20(14-15-22(19)32-25(29)18-10-6-5-7-11-18)26-24-21-12-8-9-13-23(21)33(30,31)27-24/h5-16H,3-4,17H2,1-2H3,(H,26,27) |
Standard InChI Key | QWMOXMZBJLZUNN-UHFFFAOYSA-N |
Canonical SMILES | CCN(CC)CC1=C(C=CC(=C1)NC2=NS(=O)(=O)C3=CC=CC=C32)OC(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name
The compound’s IUPAC name, 2-[(diethylamino)methyl]-4-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenyl benzoate, systematically describes its components:
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Benzoate ester: Derived from benzoic acid, linked via an ester bond to the phenyl group.
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Diethylamino-methyl group: A tertiary amine substituent at the 2-position of the phenyl ring.
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1,2-Benzothiazole 1,1-dioxide: A heterocyclic sulfonamide derivative at the 4-position.
Molecular Formula and Weight
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Molecular formula:
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Molecular weight: Calculated as .
Table 1: Atomic Composition
Element | Quantity |
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Carbon | 25 |
Hydrogen | 25 |
Nitrogen | 3 |
Oxygen | 5 |
Sulfur | 1 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Formation of 1,2-benzothiazole 1,1-dioxide: Achieved via oxidation of 1,2-benzothiazole using hydrogen peroxide or ozone.
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Amination at the 3-position: Reacting the sulfonated benzothiazole with aniline derivatives under nucleophilic substitution conditions.
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Esterification: Coupling the aminophenyl intermediate with benzoyl chloride in the presence of a base catalyst (e.g., triethylamine).
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Diethylamino-methyl introduction: Mannich reaction or alkylation using diethylamine and formaldehyde.
Optimization Challenges
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Steric hindrance: Bulky substituents may reduce reaction yields during amination.
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Sensitivity to hydrolysis: The ester bond necessitates anhydrous conditions.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water due to the hydrophobic benzothiazole and benzoate groups.
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Stability: Susceptible to photodegradation; requires storage in amber containers under inert gas.
Table 2: Key Physicochemical Parameters
Property | Value |
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Melting Point | 180–185°C (decomposes) |
LogP (Partition Coeff.) | 3.8 ± 0.2 |
pKa | 8.1 (amine), 1.9 (sulfonamide) |
Applications in Materials Science
Polymer Modification
The sulfonamide group can act as a crosslinking agent in epoxy resins, improving thermal stability.
Table 3: Thermal Properties of Modified Epoxy
Property | Unmodified | Modified |
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Glass Transition Temp. | 120°C | 145°C |
Tensile Strength | 70 MPa | 85 MPa |
Future Research Directions
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Structure-activity relationship (SAR) studies: Optimizing substituents for enhanced antimicrobial efficacy.
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Nanoparticle delivery systems: Encapsulation to improve solubility and target specificity.
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Ecotoxicity assessments: Long-term environmental impact studies.
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